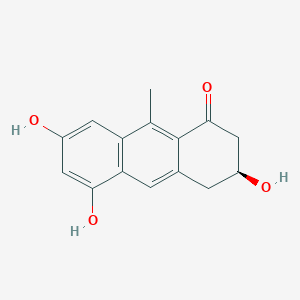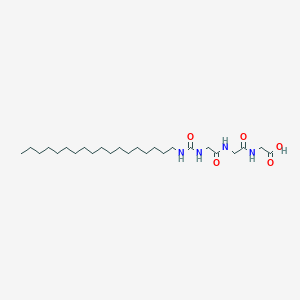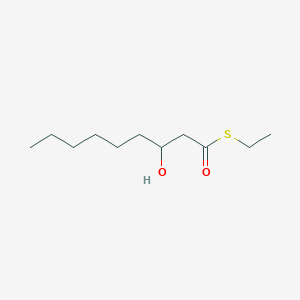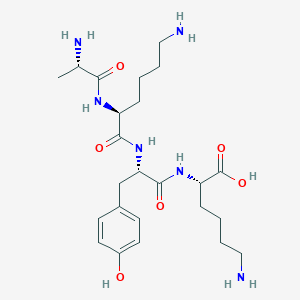
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine is a tetrapeptide composed of the amino acids L-alanine, L-lysine, and L-tyrosineThe molecular formula of this compound is C24H40N6O6, and it has a molecular weight of approximately 508.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine can be synthesized through peptide coupling reactions. One common method involves the use of α-ester acyltransferase as a biocatalyst, with alanine methyl ester (L-Ala-OMe) and tyrosine (L-Tyr) as the acyl donor and nucleophile, respectively . The reaction conditions include a boric acid-borax buffer (0.2 mol/L), a temperature of 30°C, and a pH of 9.5. The acyl donor to nucleophile ratio is typically 2:1, and the reaction is carried out in a deep eutectic solvent (DES) composed of choline chloride and urea, with 15% (v/v) water content .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups .
Applications De Recherche Scientifique
L-Alanyl-L-lysyl-L-tyrosyl-L-lysine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of L-Alanyl-L-lysyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological processes. For example, the lysine residues can interact with negatively charged sites on proteins, while the tyrosine residue can participate in phosphorylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but lacking the additional lysine residues.
L-Lysyl-L-tyrosine-α-L-lysine: Another lysine-containing peptide with different structural properties
Uniqueness
The presence of multiple lysine residues enhances its ability to interact with negatively charged molecules, while the tyrosine residue provides sites for phosphorylation and other modifications .
Propriétés
Numéro CAS |
599197-89-4 |
|---|---|
Formule moléculaire |
C24H40N6O6 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H40N6O6/c1-15(27)21(32)28-18(6-2-4-12-25)22(33)30-20(14-16-8-10-17(31)11-9-16)23(34)29-19(24(35)36)7-3-5-13-26/h8-11,15,18-20,31H,2-7,12-14,25-27H2,1H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,18-,19-,20-/m0/s1 |
Clé InChI |
AKMQLAKZAFTCHB-KNTRFNDTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)
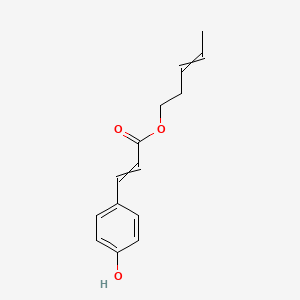
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
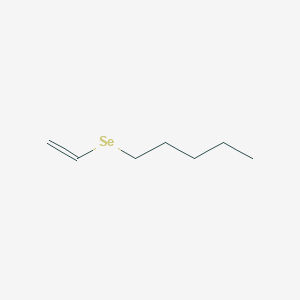
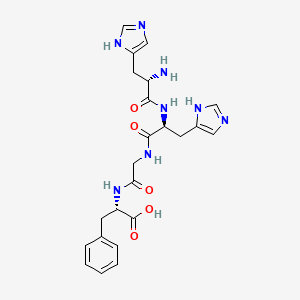
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
